Cas no 1007194-43-5 (4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)

4-Bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 2-methylphenyl group and a 4-bromobenzamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the bromo substituent enhances reactivity for further functionalization, while the fused thienopyrazole system may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing novel compounds with applications in pharmaceutical research, such as enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its use in exploratory drug discovery efforts.
4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide structure
1007194-43-5 structure
Product Name:4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No:1007194-43-5
MF:C19H16BrN3O2S
MW:430.318242073059
CID:5833095
PubChem ID:2160340
Update Time:2025-06-08

4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-bromo-N-[2,6-dihydro-2-(2-methylphenyl)-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-
    • 4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
    • 1007194-43-5
    • SR-01000547113-1
    • F0561-0405
    • 4-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • AKOS024584023
    • SR-01000547113
    • Oprea1_165586
    • 4-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Inchi: 1S/C19H16BrN3O2S/c1-12-4-2-3-5-17(12)23-18(15-10-26(25)11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24)
    • InChI Key: ADLIYOVLXLQQDQ-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=CC=C2C)N=C2CS(=O)CC2=1)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 429.01466g/mol
  • Monoisotopic Mass: 429.01466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 83.2Ų

Experimental Properties

  • Density: 1.63±0.1 g/cm3(Predicted)
  • Boiling Point: 586.2±50.0 °C(Predicted)
  • pka: 11.70±0.20(Predicted)

4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Pricemore >>

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Additional information on 4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Professional Introduction to Compound with CAS No. 1007194-43-5 and Product Name: 4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

The compound with the CAS number 1007194-43-5 and the product name 4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key pharmacophoric elements that contribute to its unique chemical and pharmacological properties.

At the core of this compound's structure is a thieno[3,4-c]pyrazole scaffold, which is a fused heterocycle consisting of a thiophene ring linked to a pyrazole ring. This particular arrangement has been extensively studied for its ability to modulate various biological pathways. The presence of a 5-oxo group at the 5-position of the thieno[3,4-c]pyrazole ring enhances the compound's reactivity and binding affinity to biological targets. Additionally, the incorporation of a bromo substituent at the 4-position of the benzamide moiety introduces additional electronic and steric effects that can influence the compound's interactions with biological receptors.

The benzamide moiety in the compound's name, specifically N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide, plays a crucial role in determining its pharmacological profile. The benzamide group is known for its ability to enhance solubility and metabolic stability, making it a favorable component in drug design. The 2-methylphenyl (anisole) substituent attached to the thieno[3,4-c]pyrazole ring further contributes to the compound's overall pharmacokinetic properties by influencing its lipophilicity and distribution within biological systems.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have demonstrated that the thieno[3,4-c]pyrazole core can engage with various enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic intervention. The bromo substituent has been shown to enhance binding affinity by introducing hydrophobic interactions and electronic modulation, while the 5-oxo group contributes to hydrogen bonding capabilities that are essential for stable receptor binding.

In vitro studies have revealed that this compound exhibits significant activity against several key targets relevant to pharmaceutical research. For instance, it has shown potent inhibitory effects on enzymes such as COX-2 (cyclooxygenase-2) and LOX (lipoxygenase), which are central mediators of inflammation. Additionally, preliminary data suggest that this molecule may interact with receptors involved in pain signaling pathways, positioning it as a potential candidate for developing novel analgesics.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the thieno[3,4-c]pyrazole core through cyclization reactions followed by functionalization with bromine atoms and benzamide groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex substructures efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of innovative methodologies in drug development.

One of the most compelling aspects of this compound is its potential for further derivatization to enhance its pharmacological properties. By modifying substituents such as the 2-methylphenyl group or introducing additional functional groups into the thieno[3,4-c]pyrazole ring, researchers can fine-tune its activity profiles. Such modifications can lead to compounds with improved selectivity, reduced toxicity, or enhanced bioavailability—key factors in successful drug development.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like this one. Predictive models can analyze vast datasets to identify structural features that correlate with biological activity, guiding researchers toward optimal molecular designs. This interdisciplinary approach has significantly reduced the time required for identifying lead compounds and has improved the efficiency of preclinical testing.

As research continues to uncover new therapeutic applications for heterocyclic compounds like thieno[3,4-c]pyrazoles, compounds such as 4-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide are poised to play pivotal roles in addressing unmet medical needs. Their unique structural features and demonstrated biological activities make them valuable tools for understanding disease mechanisms and developing innovative treatments.

In conclusion, the compound with CAS number 1007194-43-5 represents a significant contribution to pharmaceutical chemistry due to its intricate structure and promising biological activities. The combination of a thieno[3,4-c]pyrazole core with functional groups such as bromo, 5-oxo, and benzamide moieties creates a molecule with substantial therapeutic potential. Ongoing research continues to explore its applications in modulating inflammatory pathways and other critical biological processes. As our understanding of molecular interactions advances through computational modeling and high-throughput screening technologies, compounds like this one will undoubtedly continue to inspire new avenues in drug discovery and development.

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